![molecular formula C13H14N2O3 B1613737 Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 723339-63-7](/img/structure/B1613737.png)
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (OCH3) attached to it .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray refinements . This allows for the determination of electron density distribution, critical points, and other properties that are fundamental to understanding the nature of intra- and intermolecular charge transfer .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electron density distribution of (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one was determined by single-crystal X-ray refinements .Scientific Research Applications
Synthesis and Characterization
Ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate, a derivative of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, has been synthesized and characterized in various studies. For instance, Huang Jie-han (2008) described its synthesis through Claisen condensation and Knorr cyclization, further reacting it with hydrazine hydrate to obtain new compounds (Huang, 2008).
Auxin Activities and Antiblastic Properties
Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate was synthesized by Yue et al. (2010), leading to new compounds with observed auxin activities. While these activities were not high, some of the compounds demonstrated antiblastic properties to wheat gemma (Yue et al., 2010).
Precursor in Synthesis of Condensed Pyrazoles
Eglė Arbačiauskienė et al. (2011) used ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles. These included pyrano[4,3-c]pyrazol-4(1H)-ones and 4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).
Antioxidant Activity
Goulart et al. (2020) reported the one-pot synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates and measured their antioxidant activity. They observed that increasing the alcohol chain length decreases the antioxidant potential of the molecular system derived from raspberry ketone (Goulart et al., 2020).
Regioselective Synthesis
Ashton and Doss (1993) explored the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insights into the structural assignments of these compounds. They achieved definitive structure assignment through NOE difference experiments and NMR methods (Ashton & Doss, 1993).
Optical Nonlinearity and Potential NLO Materials
Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using laser pulses. They identified compounds with significant nonlinearity, suggesting their potential for optical limiting applications (Chandrakantha et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFPHAPTHNKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628469 | |
Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
723339-63-7 | |
Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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